

Prostaphlin (Oxacillin): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaphlin, the sodium salt of oxacillin, is a penicillinase-resistant, semi-synthetic penicillin antibiotic. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against a range of clinically significant Gram-positive bacteria. A comprehensive review of available data on its mechanism of action, susceptibility profiles, and methodologies for in vitro testing is presented. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are summarized in structured tables for comparative analysis. Detailed experimental protocols for susceptibility testing are provided to ensure reproducibility. Furthermore, this guide incorporates visual representations of key pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying molecular and procedural concepts.

Introduction

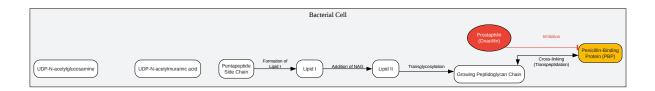
Oxacillin, marketed as **Prostaphlin**, is a narrow-spectrum beta-lactam antibiotic that has been a mainstay in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its chemical structure, featuring a bulky side chain, confers resistance to degradation by staphylococcal β -lactamases. This guide focuses on the antibacterial activity of oxacillin



against Gram-positive cocci, including staphylococci, streptococci, and enterococci, providing critical data and methodologies for researchers and drug development professionals.

Mechanism of Action

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][3]



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Figure 1: Mechanism of Action of Prostaphlin (Oxacillin).

Antibacterial Spectrum and Susceptibility Data

The in vitro activity of oxacillin is primarily directed against Gram-positive cocci. Its efficacy varies among different species and is significantly impacted by the presence of resistance mechanisms.

Staphylococcus Species

Oxacillin is highly active against penicillinase-producing strains of Staphylococcus aureus that are methicillin-susceptible (MSSA).[2] However, its utility is limited against methicillin-resistant



S. aureus (MRSA), which harbors the mecA gene encoding for an altered PBP (PBP2a) with low affinity for beta-lactam antibiotics. The activity of oxacillin against coagulase-negative staphylococci (CoNS) is variable, with high rates of resistance reported in species such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[4][5]

Gram-Positive Species	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Staphylococcus aureus (MRSA)	190	>32	>32	[6]
Staphylococcus epidermidis	-	-	-	[5]
Staphylococcus haemolyticus	-	-	-	[4]
Staphylococcus saprophyticus	-	-	-	[2]

Note: Specific MIC50/90 values for CoNS are highly variable and dependent on the study population and geographic location. The references indicate high resistance rates.

Streptococcus Species

Oxacillin generally demonstrates good activity against most streptococcal species, although penicillin remains the drug of choice for susceptible isolates. For Streptococcus pneumoniae, oxacillin susceptibility testing is often used as a surrogate to predict penicillin resistance.[7][8] [9] Strains with an oxacillin zone of inhibition ≤19 mm are considered potentially resistant to penicillin.[9]



Gram-Positive Species	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Streptococcus pneumoniae	571	-	-	[10]
Streptococcus pyogenes	-	-	-	-
Streptococcus agalactiae	-	-	-	-

Note: MIC50/90 values for Streptococci are not consistently reported for oxacillin as penicillin is the primary agent tested. The reference indicates a correlation between oxacillin disk diffusion and penicillin MICs.

Enterococcus Species

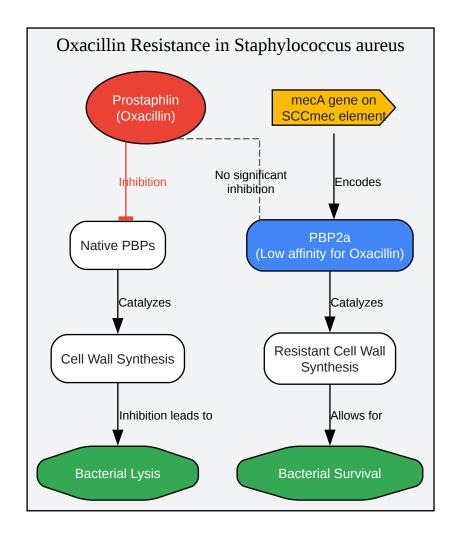
Enterococci, including Enterococcus faecalis and Enterococcus faecium, are intrinsically resistant to oxacillin. Therefore, **Prostaphlin** is not clinically effective against infections caused by these organisms. Some studies have shown that Enterococcus faecalis isolates can have MIC values ranging from 16 to 32 μ g/mL.[11]

Gram-Positive Species	Number of Isolates	MIC Range (μg/mL)	Reference
Enterococcus faecalis	-	16 - 32	[11]

Mechanisms of Resistance

The primary mechanism of resistance to oxacillin in staphylococci is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for PBP2a, a penicillin-binding protein that has a very low affinity for beta-lactam antibiotics, including oxacillin. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.





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Figure 2: Mechanism of Oxacillin Resistance in MRSA.

Experimental Protocols

Accurate determination of oxacillin susceptibility is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing.[12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antibiotic.



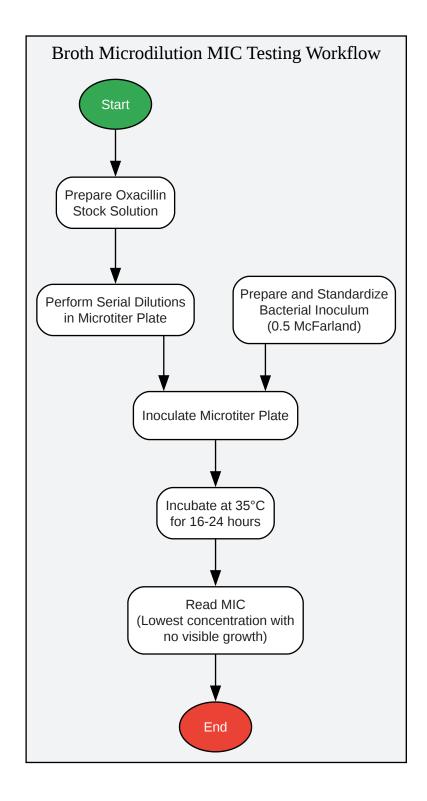
Materials:

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci
- Oxacillin powder
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Incubator (35°C ± 2°C)

Procedure:

- Prepare Oxacillin Stock Solution: Aseptically prepare a stock solution of oxacillin at a known concentration.
- Prepare Serial Dilutions: Perform two-fold serial dilutions of the oxacillin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.
- Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.
- Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the
 microtiter plate containing the serially diluted oxacillin. Include a growth control well (no
 antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for staphylococci).
- Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.





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Figure 3: Experimental Workflow for Broth Microdilution MIC Testing.



Conclusion

Prostaphlin (oxacillin) remains a valuable therapeutic agent for infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. However, the emergence and spread of resistance, especially in staphylococci, necessitate continuous surveillance and accurate susceptibility testing. This guide provides a comprehensive overview of the antibacterial spectrum of oxacillin, detailed methodologies for its in vitro evaluation, and visual aids to enhance understanding. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to combat infections caused by Gram-positive pathogens.

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